molecular formula C16H18O5 B14280328 Benzoic acid;(3,5-dimethoxyphenyl)methanol CAS No. 138250-67-6

Benzoic acid;(3,5-dimethoxyphenyl)methanol

Cat. No.: B14280328
CAS No.: 138250-67-6
M. Wt: 290.31 g/mol
InChI Key: DLGRSUOIDBULHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid;(3,5-dimethoxyphenyl)methanol is a compound that combines the properties of benzoic acid and (3,5-dimethoxyphenyl)methanol Benzoic acid is a simple aromatic carboxylic acid, while (3,5-dimethoxyphenyl)methanol is a phenolic compound with methoxy groups at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;(3,5-dimethoxyphenyl)methanol can be achieved through several methods. One common approach involves the esterification of benzoic acid with (3,5-dimethoxyphenyl)methanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.

Another method involves the reduction of (3,5-dimethoxyphenyl)methanol using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde or ketone group in (3,5-dimethoxyphenyl)methanol to a primary alcohol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;(3,5-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives and quinones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid;(3,5-dimethoxyphenyl)methanol has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of benzoic acid;(3,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.

    Modulating signaling pathways: The compound may affect signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with cellular receptors: It can bind to specific receptors on the cell surface, triggering downstream effects.

Comparison with Similar Compounds

Benzoic acid;(3,5-dimethoxyphenyl)methanol can be compared with other similar compounds, such as:

    Benzoic acid derivatives: Compounds like 3,5-dimethoxybenzoic acid and 3,5-dimethoxybenzyl alcohol share structural similarities but differ in their functional groups and reactivity.

    Phenolic compounds: Compounds like 3,5-dimethoxyphenol and 3,5-dimethoxybenzaldehyde have similar aromatic structures but differ in their substituents and chemical properties.

The uniqueness of this compound lies in its combination of benzoic acid and (3,5-dimethoxyphenyl)methanol moieties, which imparts distinct chemical and biological properties.

Properties

CAS No.

138250-67-6

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

benzoic acid;(3,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H12O3.C7H6O2/c1-11-8-3-7(6-10)4-9(5-8)12-2;8-7(9)6-4-2-1-3-5-6/h3-5,10H,6H2,1-2H3;1-5H,(H,8,9)

InChI Key

DLGRSUOIDBULHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CO)OC.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.